Eunicea sesquiterpenoid 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

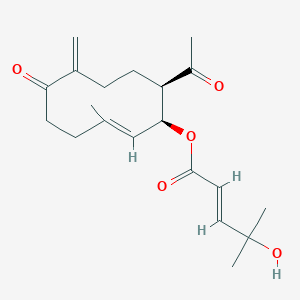

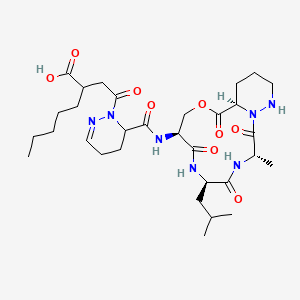

Eunicea sesquiterpenoid 7 is a sesquiterpenoid that is a carboxylic ester obtained by the formal condensation of the 6-hydroxy group of cyclodec-4-en-1-one which is also substituted by an acetyl, a methyl and a methylidene group at positions 7, 4 and 10 respectively with the carboxy group of pent-2-enoic acid substituted with a hydroxy and a methyl group at position 4. It is an antiplasmodial drug isolated from a Caribbean gorgonian coral Eunicea sp. It has a role as a metabolite and an antiplasmodial drug. It is a cyclic ketone, a carboxylic ester, a tertiary alcohol and a sesquiterpenoid.

Scientific Research Applications

Anti-Plasmodial Activity

Eunicea sesquiterpenoids exhibit significant inhibitory effects on the growth of the malaria parasite Plasmodium falciparum. This was discovered through the chemical investigation of the Caribbean gorgonian octocoral Eunicea sp., which revealed new secondary metabolites including various types of sesquiterpenes (Garzón et al., 2005).

Fish Feeding Deterrent

Studies on the Brazilian gorgonian octocoral Heterogorgia uatumani identified metabolites, including a new sesquiterpene lactone, that inhibit fish feeding under natural conditions. These findings indicate that defenses in marine organisms can be derived from both sesqui- and diterpenoid metabolites (Máia et al., 1999).

Anti-Inflammatory Properties

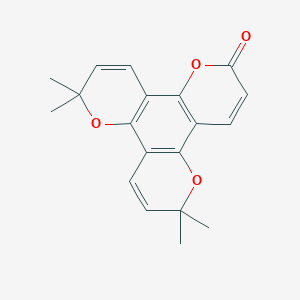

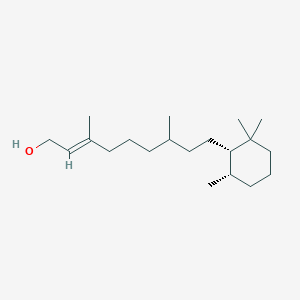

New cembranolide diterpenes and a geranylgeraniol derivative from Eunicea succinea displayed anti-inflammatory properties. They have been shown to be effective by inhibiting the production of tumor necrosis factor and interleukin induced by lipopolysaccharide in murine macrophages (Torres-Mendoza et al., 2016).

Antimicrobial and Antiprotozoal Activities

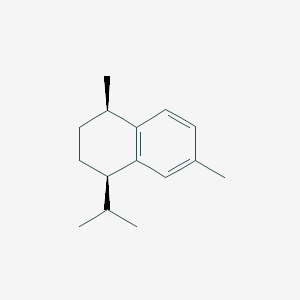

Diterpenoids isolated from Eunicea laciniata have shown antiprotozoal and antimicrobial activities. These compounds, including cadinane type sesquiterpenes, highlight the potential use of Eunicea sesquiterpenoids in combating microbial infections (Bashyal et al., 2006).

Enhancement of Insulin-Producing Cells

Cembranoids from Eunicea sp. have been shown to enhance the proliferation of insulin-producing cells. This finding is significant for potential applications in diabetes treatment or management (Porras et al., 2018).

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(1S,2E,10R)-10-acetyl-3-methyl-7-methylidene-6-oxocyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate |

InChI |

InChI=1S/C20H28O5/c1-13-6-9-17(22)14(2)7-8-16(15(3)21)18(12-13)25-19(23)10-11-20(4,5)24/h10-12,16,18,24H,2,6-9H2,1,3-5H3/b11-10+,13-12+/t16-,18-/m0/s1 |

InChI Key |

WNLDPFSWPBREOU-SURQFZOFSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]([C@@H](CCC(=C)C(=O)CC1)C(=O)C)OC(=O)/C=C/C(C)(C)O |

Canonical SMILES |

CC1=CC(C(CCC(=C)C(=O)CC1)C(=O)C)OC(=O)C=CC(C)(C)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)

![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)

![8-(4-Chlorophenyl)-5-methyl-8-[(2z)-pent-2-en-1-yloxy]-8h-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one](/img/structure/B1251103.png)

![1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B1251113.png)

![5-[[2-[[2-(Diethylamino)ethyl]amino]ethyl]amino]-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1251121.png)